

An In-Depth Technical Guide to DBCO-PEG1-Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DBCO-PEG1-acid

Cat. No.: B1192636

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG1-acid is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development.[1][2] It possesses two key reactive functionalities: a dibenzocyclooctyne (DBCO) group and a terminal carboxylic acid. The DBCO moiety allows for copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), which enables the covalent ligation of DBCO-containing molecules to azide-functionalized partners with high efficiency and specificity.[3][4] The carboxylic acid group can be readily activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, antibodies, or peptides.[5]

The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilic properties of the linker, which can improve the solubility of the resulting conjugate in aqueous media. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing **DBCO-PEG1-acid** in advanced bioconjugation strategies, with a particular focus on its role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of DBCO-PEG1-Acid

A summary of the key physical and chemical properties of **DBCO-PEG1-acid** is presented below. This data has been compiled from various chemical suppliers.

Property	Value
Chemical Formula	C ₂₄ H ₂₄ N ₂ O ₅
Molecular Weight	420.46 g/mol
CAS Number	2228857-38-1
Appearance	White to off-white solid
Purity	Typically ≥95% or ≥98%
Solubility	Soluble in DMSO, DMF, and DCM
Storage Conditions	Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.
Predicted Density	1.32 g/cm ³

Applications in Drug Development

DBCO-PEG1-acid is a versatile tool in the development of targeted therapeutics, primarily in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. **DBCO-PEG1-acid** can be utilized in a multi-step process to generate ADCs.

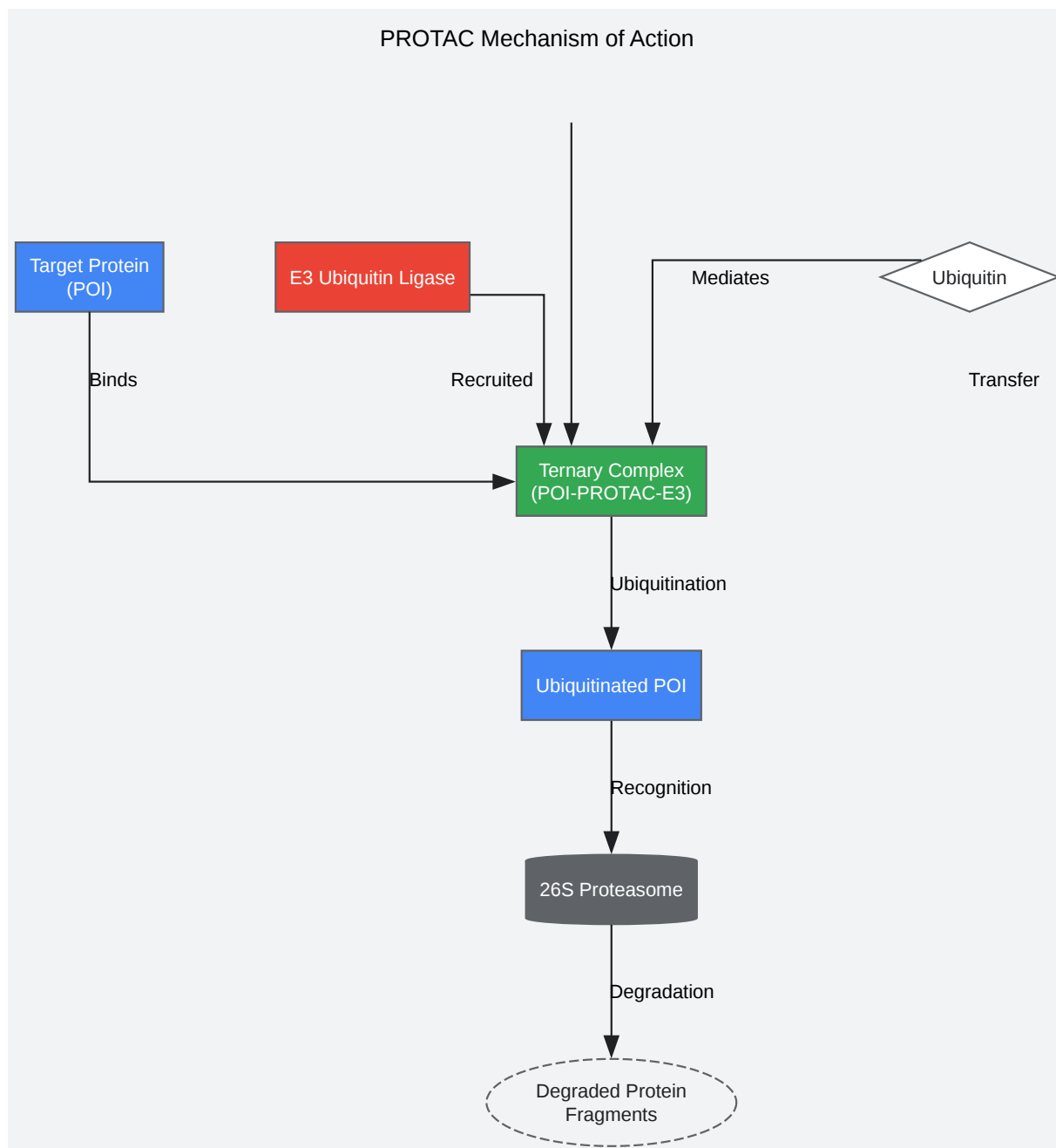
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. **DBCO-PEG1-acid** is an ideal linker for the modular synthesis of PROTACs, enabling the connection of the target-binding and E3 ligase-recruiting components.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC molecule in inducing the degradation of a target protein.

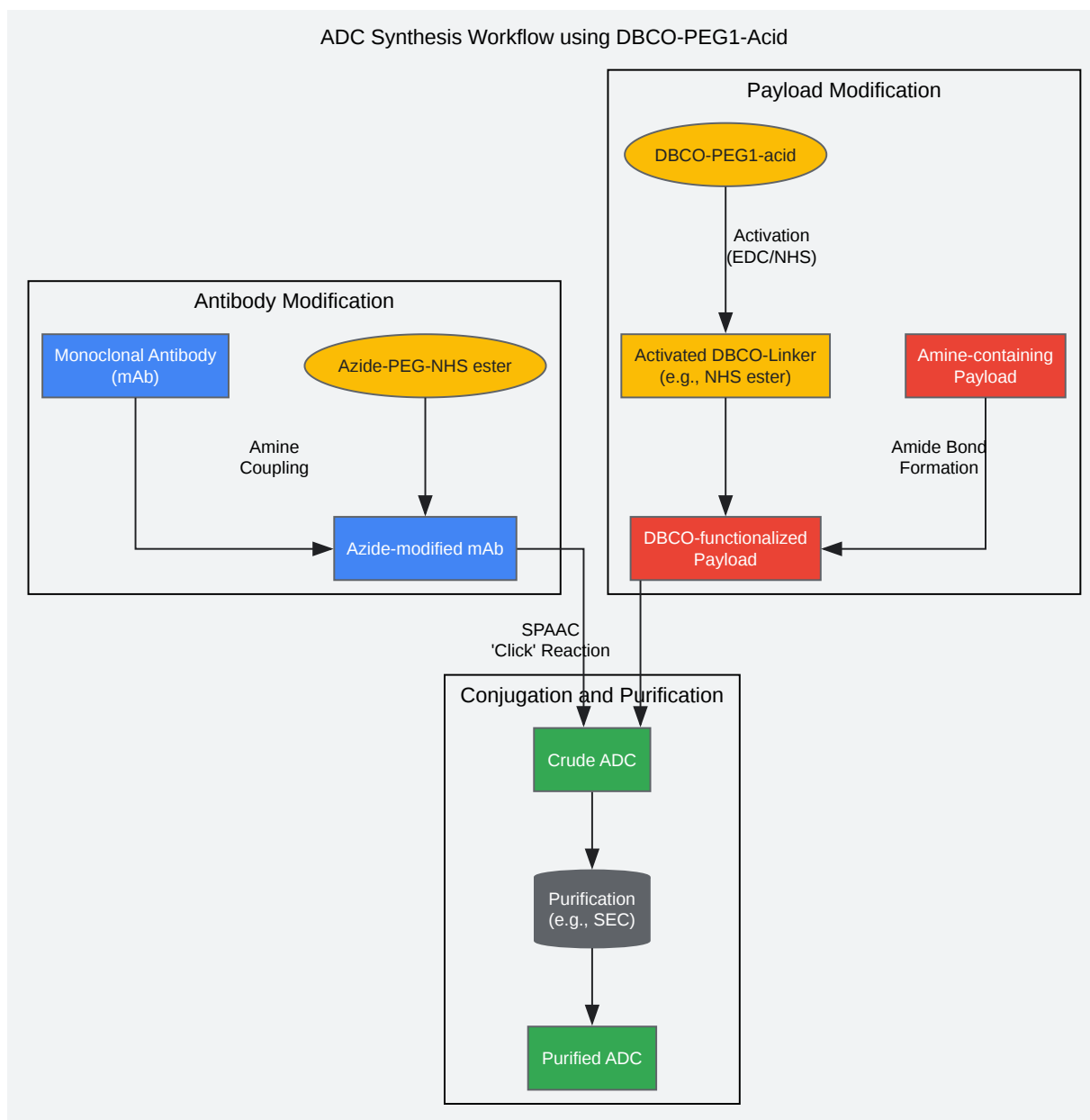


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Caption: A diagram illustrating the PROTAC-mediated degradation of a target protein.

Experimental Workflow for ADC Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of an antibody-drug conjugate using **DBCO-PEG1-acid**.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to DBCO-PEG1-Acid for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192636#what-is-dbco-peg1-acid>]

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